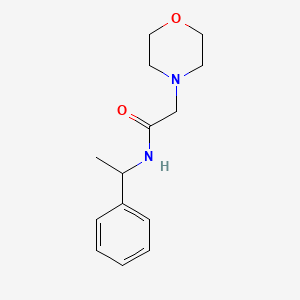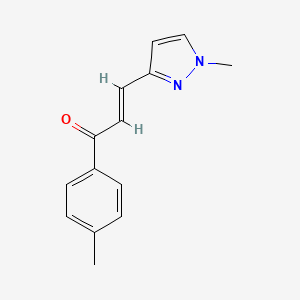![molecular formula C19H22FNO2 B5403331 4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide](/img/structure/B5403331.png)
4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide, also known as TBE-31, is a small molecule that has gained attention in recent years due to its potential as a therapeutic agent. TBE-31 belongs to a class of compounds known as benzamides, which have been shown to have various biological activities.
Mécanisme D'action
The mechanism of action of 4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide is not fully understood, but it is believed to act through multiple pathways. 4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide has been shown to inhibit the activity of several enzymes, including histone deacetylases (HDACs) and topoisomerases. HDACs are involved in the regulation of gene expression, and their inhibition by 4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide can lead to changes in cell growth and differentiation. Topoisomerases are enzymes that are involved in DNA replication and repair, and their inhibition by 4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide has been shown to have several biochemical and physiological effects. In cancer cells, 4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in cell growth and proliferation. 4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis. In addition, 4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide has also been studied for its potential as a treatment for neurological disorders, and has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide is its potential as a therapeutic agent in various diseases. 4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide has been shown to have anti-cancer and anti-inflammatory effects, and has been studied for its potential as a treatment for neurological disorders. Another advantage of 4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide is its relatively simple synthesis method, which allows for easy production of the compound in the lab.
One limitation of 4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide is its limited solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, as benzamides have been shown to have toxic effects on the liver and kidneys in animal studies.
Orientations Futures
There are several future directions for research on 4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide. One direction is to further investigate its mechanism of action, particularly its effects on HDACs and topoisomerases. Another direction is to study its potential as a treatment for other diseases, such as autoimmune disorders and infectious diseases. Additionally, future research could focus on improving the solubility and bioavailability of 4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide, as well as optimizing its toxicity profile. Overall, 4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide has shown promise as a therapeutic agent, and further research is needed to fully understand its potential.
Méthodes De Synthèse
The synthesis of 4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide involves several steps. The first step is the preparation of 2-(2-fluorophenoxy)ethylamine, which is then reacted with 4-tert-butylbenzoyl chloride to form 4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide. The yield of this reaction is approximately 70%, and the purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. 4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide has been studied for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO2/c1-19(2,3)15-10-8-14(9-11-15)18(22)21-12-13-23-17-7-5-4-6-16(17)20/h4-11H,12-13H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNROCCIBZCHHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCOC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-hydroxy-1-(4-isopropylbenzyl)-3-({[2-(1H-1,2,3-triazol-1-yl)ethyl]amino}methyl)piperidin-2-one](/img/structure/B5403248.png)
![2-chloro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5403255.png)
![1-{6-[3-(hydroxymethyl)-3-(2-phenoxyethyl)piperidin-1-yl]pyridin-3-yl}ethanone](/img/structure/B5403275.png)
![N-phenyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5403279.png)

![3-{3-[2-(allylthio)-1H-benzimidazol-1-yl]-3-oxopropyl}-5-benzylidene-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5403285.png)
![1-{[(3,5-dimethylisoxazol-4-yl)amino]carbonyl}-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5403291.png)

![6-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5403303.png)
![N-bicyclo[2.2.1]hept-2-yl-2-chloro-4-methylbenzamide](/img/structure/B5403316.png)
![(3R)-1-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)pyrrolidin-3-ol](/img/structure/B5403335.png)
![4-(3,4-dimethoxybenzoyl)-1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5403349.png)
![1-(2,4-difluorophenyl)-5-(2-thienyl)-3-[2-(2-thienyl)vinyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5403352.png)
![N-[1-(1-beta-alanyl-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide hydrochloride](/img/structure/B5403355.png)